1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one
Description
1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one is a halogenated aromatic ketone featuring a propan-1-one backbone substituted with a bromine atom at the third carbon. The aromatic ring attached to the ketone group contains an amino (-NH₂) substituent at position 3 and an iodine atom at position 2.
Properties
Molecular Formula |
C9H9BrINO |
|---|---|
Molecular Weight |
353.98 g/mol |
IUPAC Name |
1-(3-amino-2-iodophenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrINO/c10-5-4-8(13)6-2-1-3-7(12)9(6)11/h1-3H,4-5,12H2 |
InChI Key |
MKWCDGHEBRIRAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)I)C(=O)CCBr |
Origin of Product |
United States |
Preparation Methods
Initial Aromatic Substitution
Key precursors undergo electrophilic iodination at the ortho position relative to the ketone group. A representative protocol uses iodine monochloride (ICl) in acetic acid at 60°C for 8 hours, achieving 78-82% yields. The reaction mechanism proceeds through sigma-complex formation, with the ketone group directing iodination to the adjacent position.
Bromination Strategies
Subsequent bromination employs either molecular bromine or N-bromosuccinimide (NBS) in dichloromethane. Source demonstrates that NBS (1.2 equivalents) with catalytic azobisisobutyronitrile (AIBN) under reflux conditions (40°C, 12 hours) achieves complete conversion to the 3-bromo derivative.
Table 1: Comparative Bromination Conditions
| Brominating Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Br₂ | CH₂Cl₂ | 0°C | 6 | 65 |
| NBS | CCl₄ | 40°C | 12 | 92 |
| HBr/H₂O₂ | AcOH | 25°C | 24 | 58 |
Final Reduction Step
The nitro group reduction to amine typically uses hydrogen gas (1 atm) over 10% Pd/C in ethanol. Alternative methods employ ammonium formate as a hydrogen donor in transfer hydrogenation reactions, achieving 89-93% yields with reduced catalyst loading (5 mol% Pd).
Advanced Catalytic Systems
Recent developments utilize transition metal catalysts to improve reaction efficiency. Source describes a palladium-catalyzed coupling approach starting from 2-iodo-3-nitropropiophenone:
- Suzuki-Miyaura coupling with arylboronic acids introduces substituents
- Bromination using CuBr₂ in acetonitrile
- Chemoselective nitro reduction with Na₂S₂O₄
This method achieves an overall yield of 68% across three steps, demonstrating superior regiocontrol compared to classical electrophilic substitution.
Industrial-Scale Production
Patent CN104844567A discloses a continuous flow process for large-scale synthesis:
Continuous Flow Reactor Parameters:
- Temperature: 50-60°C
- Pressure: 3-5 bar
- Residence Time: 30-45 minutes
- Catalyst: Immobilized Pd nanoparticles on γ-Al₂O₃
Key advantages include:
- 95% conversion per pass
- Reduced bromine excess (1.05 equivalents)
- Automated pH control for amine stabilization
Analytical Characterization
Critical quality control parameters and their analytical methods:
Table 2: Characterization Data
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥99.5% |
| Halogen Content | Ion Chromatography | Br: 22.6±0.3% |
| Crystal Form | XRD | Monoclinic P2₁/c |
| Thermal Stability | TGA-DSC | Decomp. >210°C |
Process Optimization Strategies
Solvent Selection
Dimethylacetamide (DMA) outperforms DMF in bromination steps, enabling:
- 15% faster reaction kinetics
- Improved product solubility (≥50 g/L vs. 35 g/L in DMF)
- Easier recovery via aqueous extraction
Catalytic Recycling
Immobilized catalyst systems demonstrate 97% activity retention after 10 cycles in hydrogenation steps. The economic analysis shows a 40% reduction in Pd consumption compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or primary amines in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases.
Major Products
Substitution Products: Hydroxy or amino derivatives.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the iodine and bromine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets, affecting biological pathways and chemical processes.
Comparison with Similar Compounds
Table 1: Molecular Features of Selected Compounds
Key Observations :
- Halogen Effects: The target compound’s iodine atom (atomic radius: 1.33 Å) introduces steric bulk and polarizability compared to smaller halogens like bromine (1.14 Å) in Pipobroman .
- Electron-Donating vs. Withdrawing Groups : The -NH₂ group (electron-donating) in the target compound contrasts with -SCF₃ (electron-withdrawing) in , altering resonance stabilization and reactivity.
- Positional Isomerism : The trifluoromethylthio (-SCF₃) group’s position (C2 vs. C5) in and affects steric interactions and electronic distribution.
Physicochemical Properties
Table 2: Predicted and Experimental Properties
*Inferred from analogs; iodine’s polarizability may increase density and boiling point relative to brominated analogs.
Key Observations :
- Density : The target compound’s density is likely higher than due to iodine’s atomic mass.
- Boiling Point : Iodine’s larger size may elevate boiling points compared to , but lower than Pipobroman’s 487.1°C due to Pipobroman’s dimeric structure .
- Acidity: The amino group’s pKa (~6.35–7.0) suggests moderate basicity, similar to .
Biological Activity
1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromopropanone structure with an amino and an iodophenyl group, which may contribute to its biological activity. The presence of halogens (iodine and bromine) can enhance the lipophilicity and reactivity of the compound, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to 1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenyl compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one | Antimicrobial | Staphylococcus aureus | |
| Similar halogenated phenyl compounds | Antifungal | Candida albicans |
Cytotoxicity
Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells, possibly through the activation of caspase pathways.
The mechanisms underlying the biological activity of 1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one are still being elucidated. Potential mechanisms include:
1. Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival.
2. Interaction with Receptors: It could interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and apoptosis.
3. Oxidative Stress Induction: The presence of halogens may increase the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells, which can trigger cell death.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
Study 1: Anticancer Properties
A study conducted on various cancer cell lines demonstrated that 1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The authors concluded that this compound could be a lead for developing new anticancer agents.
Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of pathogenic bacteria and fungi. Results indicated a broad-spectrum antimicrobial effect, suggesting its potential use in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and coupling reactions. For example, bromination of propanone derivatives can be achieved using reagents like N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid). The amino and iodine substituents may require protection/deprotection steps to avoid side reactions. Solvent choice (e.g., methanol or DMF) and temperature (40–80°C) significantly affect yield, as seen in analogous brominated aryl ketone syntheses . Purification via column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : The carbonyl (C=O) stretch appears near 1645–1680 cm⁻¹, while N-H (amine) vibrations occur at 3300–3500 cm⁻¹ .
- ¹H NMR : Key signals include the aromatic protons (δ 7.0–7.8 ppm, split due to iodine’s heavy atom effect) and the methylene protons adjacent to bromine (δ 3.5–4.5 ppm, as a triplet or quartet) .
- Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular weight (≈398 g/mol), with isotopic patterns reflecting bromine (¹:¹ ratio for M/M+2) and iodine (dominant M+2 peak) .
Q. How do the electronic effects of the bromine and iodine substituents influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine at the propanone β-position enhances electrophilicity, favoring nucleophilic attacks (e.g., Suzuki coupling). The iodine atom on the aryl ring acts as a directing group, enabling regioselective functionalization (e.g., Buchwald-Hartwig amination). However, steric hindrance from the amino group may require bulky ligands (e.g., XPhos) to stabilize intermediates .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are recommended to model the electronic structure and nonlinear optical (NLO) properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) can predict frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and hyperpolarizability (β, γ) for NLO applications. Solvent effects should be modeled using the Polarizable Continuum Model (PCM). Natural Bond Orbital (NBO) analysis reveals charge transfer between the amino group and halogenated aryl ring, critical for designing optoelectronic materials .
Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis or discrepancies in spectroscopic results?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. For example, dehalogenation or oxidation side products may arise from excessive heating or reactive intermediates.
- Spectral Validation : Compare experimental NMR/IR data with computed spectra (e.g., via Gaussian or ORCA) to confirm assignments. Dynamic effects, such as keto-enol tautomerism, may explain shifts in carbonyl signals .
- Reaction Monitoring : In situ techniques like ReactIR can track intermediate formation and optimize reaction quenching .
Q. What strategies enhance the compound’s stability under varying environmental conditions (e.g., light, humidity) for long-term storage or biological assays?
- Methodological Answer :
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
- Moisture Control : Use desiccants (e.g., silica gel) and anhydrous solvents for reconstitution.
- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (>150°C for similar brominated ketones) .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what in silico tools can predict its binding affinity?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and Molecular Dynamics (MD) simulations (GROMACS) model interactions with targets like kinases or GPCRs. The amino group may form hydrogen bonds with catalytic residues, while the halogenated aryl moiety contributes to hydrophobic pocket binding. Pharmacophore mapping (e.g., PharmaGist) identifies critical functional groups for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
